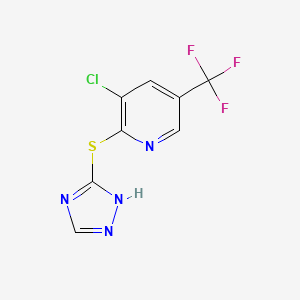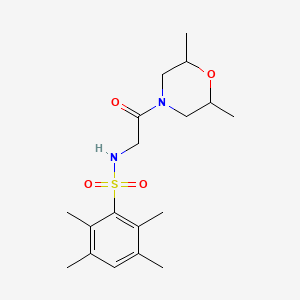
N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a morpholino group, which is a common functional group in organic chemistry. Morpholines are often used as building blocks in the synthesis of more complex molecules . The compound also contains a sulfonamide group, which is a functional group that is commonly found in various drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the morpholino and sulfonamide groups. These groups could potentially form hydrogen bonds with other molecules, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, morpholines and sulfonamides are both reactive groups that can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholino group could potentially make the compound more soluble in water .科学的研究の応用
Synthesis and Characterization
Research has focused on synthesizing new sulfonamide molecules, characterizing their structure through spectral and computational studies, and understanding their interactions at the molecular level. For instance, the synthesis, characterization, and computational study of newly synthesized sulfonamide molecules have been explored, highlighting the use of density functional theory (DFT) to understand their electronic properties and interactions with proteins (Murthy et al., 2018).
Medicinal Applications
Some sulfonamides have shown potential as therapeutic agents, including their application in Alzheimer’s disease treatment. The inhibitory effects of synthesized sulfonamides on acetylcholinesterase, a target for Alzheimer’s treatment, were evaluated, demonstrating significant activity compared to standard treatments (Abbasi et al., 2018).
Computational Chemistry and Drug Design
Computational studies have been crucial in understanding the structural and electronic properties of sulfonamides, aiding in the design of more effective compounds. Research into the electronic properties and molecular dynamics simulations has provided insights into the behavior of these molecules, their reactivity, and interactions with biological targets, facilitating the design of potent inhibitors for various enzymes and receptors (Murthy et al., 2018).
Antimicrobial and Antitumor Activities
Sulfonamides have been evaluated for their antimicrobial and antitumor activities. Studies have shown that certain sulfonamide derivatives possess significant antimicrobial activity and potential antitumor effects, indicating their usefulness in developing new therapeutic agents for treating infectious diseases and cancer (Vanparia et al., 2010).
Environmental Applications
Research has also explored the use of sulfonamides in environmental applications, such as the removal of pesticides from wastewater. The use of lignocellulosic substrates as low-cost adsorbents for the removal of pesticides, demonstrating the potential of sulfonamide compounds in environmental remediation efforts (Boudesocque et al., 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-11-7-12(2)16(6)18(15(11)5)25(22,23)19-8-17(21)20-9-13(3)24-14(4)10-20/h7,13-14,19H,8-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKJPKULSECBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CNS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2707486.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methoxy-2-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2707488.png)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2707492.png)

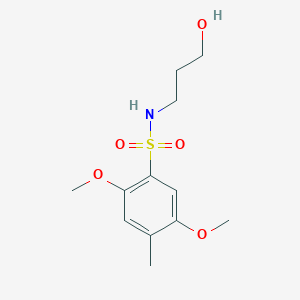
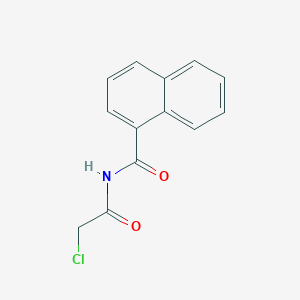
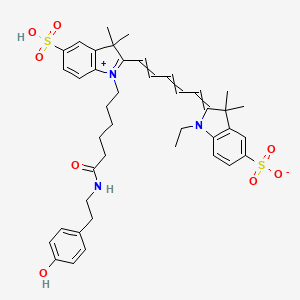
![N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2707499.png)
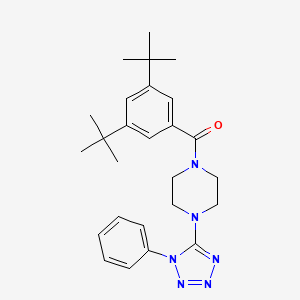
![N~1~-(4-chlorophenyl)-2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2707502.png)

